N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
CAS No.:
Cat. No.: VC15622334
Molecular Formula: C27H19BrN4O2S2
Molecular Weight: 575.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H19BrN4O2S2 |
|---|---|
| Molecular Weight | 575.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C27H19BrN4O2S2/c1-17-7-9-19(10-8-17)25(33)30-32-26(34)23(36-27(32)35)15-20-16-31(22-5-3-2-4-6-22)29-24(20)18-11-13-21(28)14-12-18/h2-16H,1H3,(H,30,33)/b23-15- |
| Standard InChI Key | UBAUVSDRBRIIAK-HAHDFKILSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)SC2=S |
Introduction
Synthesis and Characterization
The synthesis of similar compounds typically involves multi-step reactions, including condensation reactions and cyclization processes. For instance, the synthesis of related thiazolidinone derivatives often involves the reaction of appropriate starting materials in the presence of a catalyst under reflux conditions .
Characterization of such compounds is typically done using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the structure and purity of the compound .
Potential Applications
While specific applications of N-((5Z)-5-{[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide are not well-documented, compounds with similar structures have shown potential in various biological activities:
-
Anti-inflammatory Activity: Some thiazolidinone derivatives have been explored for their anti-inflammatory properties, which could be relevant for this compound as well .
-
Antimicrobial Activity: The presence of a thiazolidinone ring suggests potential antimicrobial activity, although this would need to be confirmed through specific studies.
Data Tables
Given the limited specific data available for this compound, we can look at general properties of similar compounds for context:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume